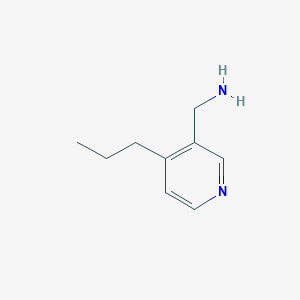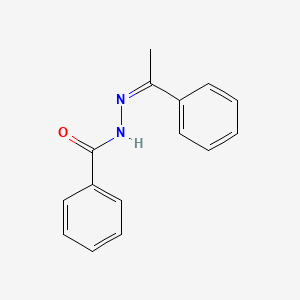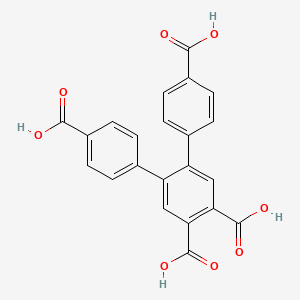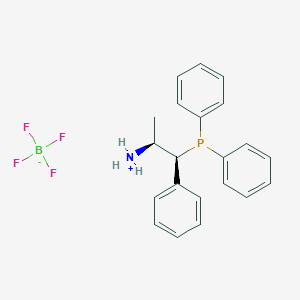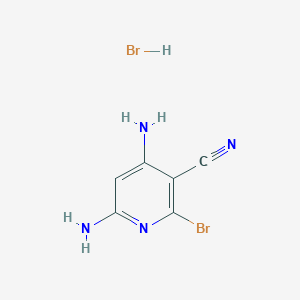![molecular formula C21H20N4O3S B13133504 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid CAS No. 63545-92-6](/img/structure/B13133504.png)
2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a phenylthio group, a piperidine ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction involving a piperidine derivative.
Coupling with Benzoic Acid: The final step involves the coupling of the triazine derivative with benzoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, optimization of reaction conditions (temperature, solvent, concentration), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
2-((4-(Phenylthio)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
2-((4-(Phenylthio)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different ring structures.
特性
CAS番号 |
63545-92-6 |
|---|---|
分子式 |
C21H20N4O3S |
分子量 |
408.5 g/mol |
IUPAC名 |
2-[(4-phenylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H20N4O3S/c26-18(27)16-11-5-6-12-17(16)28-20-22-19(25-13-7-2-8-14-25)23-21(24-20)29-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,26,27) |
InChIキー |
QKBNRVANFKSAPA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)SC3=CC=CC=C3)OC4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
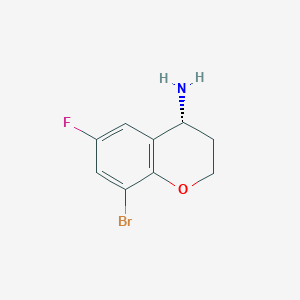

![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)

